1,2,3,6-Tetrahydro-4-pyridinecarboxylic acid hydrochloride
Overview
Description
Isoguvacine hydrochloride is a selective gamma-aminobutyric acid (GABA) receptor agonist. It is primarily used in scientific research to study its effects on neuronal activity and its potential therapeutic applications . The compound is known for its ability to mimic the action of GABA, the primary inhibitory neurotransmitter in the central nervous system .
Mechanism of Action
Target of Action
Isoguvacine hydrochloride primarily targets the GABA A receptors . These receptors are a type of neurotransmitter receptor known for their role in inhibitory synapses in the central nervous system . They are crucial for maintaining the balance between neuronal excitation and inhibition .
Mode of Action
Isoguvacine hydrochloride acts as an agonist for the GABA A receptors . This means it binds to these receptors and activates them . The activation of GABA A receptors by Isoguvacine hydrochloride leads to an influx of chloride ions into the neuron, resulting in hyperpolarization and decreased neuronal excitability .
Biochemical Pathways
The primary biochemical pathway affected by Isoguvacine hydrochloride is the GABAergic pathway . This pathway involves the synthesis, release, and action of GABA, the primary inhibitory neurotransmitter in the brain . By acting as an agonist at GABA A receptors, Isoguvacine hydrochloride enhances the inhibitory effects of GABA in the brain .
Result of Action
The activation of GABA A receptors by Isoguvacine hydrochloride leads to a decrease in neuronal excitability . This can result in various effects, such as suppression of seizure-like events in certain experimental conditions .
Action Environment
The action of Isoguvacine hydrochloride can be influenced by various environmental factors. For instance, its stability can be affected by the pH of the solution it is in . In neutral and acidic solutions, Isoguvacine hydrochloride is stable, but in basic solutions, it can easily oxidize .
Biochemical Analysis
Biochemical Properties
Isoguvacine Hydrochloride binds to rat synaptic cortical membranes and activates alpha1beta2gamma2S, alpha2beta2gamma2S, alpha3beta2gamma2S, alpha5beta2gamma2S, and rho1 subunit-containing GABAA receptors . The nature of these interactions involves the binding of Isoguvacine Hydrochloride to these receptors, leading to their activation.
Cellular Effects
Isoguvacine Hydrochloride has been shown to suppress low magnesium-induced seizure-like events in organotypic hippocampal brain slices This suggests that Isoguvacine Hydrochloride can influence cell function by modulating cell signaling pathways related to seizure activity
Molecular Mechanism
The molecular mechanism of action of Isoguvacine Hydrochloride involves its binding to GABAA receptors, leading to their activation This activation can result in changes in gene expression and potentially influence enzyme inhibition or activation
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of Isoguvacine Hydrochloride in laboratory settings are limited, it is known that the compound can have an impact on seizure-like events in organotypic hippocampal brain slices . This suggests that the effects of Isoguvacine Hydrochloride can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
In animal models of autism spectrum disorder (ASD), chronic administration of Isoguvacine Hydrochloride (2 mg/kg) has been shown to improve tactile over-reactivity, anxiety-like behaviors, and social impairments
Metabolic Pathways
Given its role as a GABAA receptor agonist, it is likely that it interacts with enzymes or cofactors involved in GABA metabolism .
Subcellular Localization
Given its role as a GABAA receptor agonist, it is likely that it localizes to areas of the cell where these receptors are present
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoguvacine hydrochloride can be synthesized through a multi-step process involving the cyclization of appropriate precursorsThe final step involves the conversion of the free base to its hydrochloride salt .
Industrial Production Methods: While specific industrial production methods for isoguvacine hydrochloride are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: Isoguvacine hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in acid-base reactions, given its carboxylic acid moiety .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as amines or alcohols under mild to moderate conditions.
Acid-Base Reactions: These reactions typically occur in aqueous solutions, where isoguvacine hydrochloride can act as an acid, donating a proton to a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of isoguvacine hydrochloride .
Scientific Research Applications
Isoguvacine hydrochloride has a wide range of applications in scientific research:
Neuroscience: It is used to study the effects of GABA receptor activation on neuronal activity and synaptic transmission.
Pharmacology: Researchers use isoguvacine hydrochloride to investigate its potential as an anticonvulsant and antiepileptic agent.
Chemistry: It serves as a model compound for studying the structure-activity relationships of GABA receptor agonists.
Comparison with Similar Compounds
Muscimol: Another GABA_A receptor agonist with similar effects but different chemical structure.
Gaboxadol: A compound with similar pharmacological properties but distinct in its chemical makeup.
Uniqueness: Isoguvacine hydrochloride is unique in its specific binding affinity and selectivity for GABA_A receptors. Its structure allows for distinct interactions with the receptor, making it a valuable tool in research for understanding GABAergic neurotransmission .
Properties
IUPAC Name |
1,2,3,6-tetrahydropyridine-4-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.ClH/c8-6(9)5-1-3-7-4-2-5;/h1,7H,2-4H2,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWREQRNTXCCBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
64603-90-3 (Parent) | |
Record name | 4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068547977 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00218663 | |
Record name | 4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00218663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>24.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID46500427 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
68547-97-7, 64603-90-3 | |
Record name | 4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068547977 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00218663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,6-Tetrahydro-4-pyridinecarboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2,3,6-tetrahydropyridine-4-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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